N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide
Description
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide is a hybrid molecule combining an anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) with a 4-oxo-4H-chromene-3-carboxamide moiety. Anthraquinones are renowned for their planar aromatic structure, which facilitates applications in dyes, pharmaceuticals, and materials science due to their electron-deficient nature and ability to form stable charge-transfer complexes .
Properties
CAS No. |
477554-96-4 |
|---|---|
Molecular Formula |
C24H13NO5 |
Molecular Weight |
395.37 |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H13NO5/c26-21-13-6-1-2-7-14(13)23(28)20-16(21)9-5-10-18(20)25-24(29)17-12-30-19-11-4-3-8-15(19)22(17)27/h1-12H,(H,25,29) |
InChI Key |
APRNMPPBLCYPJY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=COC5=CC=CC=C5C4=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide typically involves the reaction of 1-aminoanthraquinone with 4-oxo-4H-chromene-3-carboxylic acid or its derivatives. One common method includes the use of coupling agents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholino-carbenium hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly oxidized quinones, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: Chlorine (in ) enhances dye stability and fluorescence, while cyano groups (in ) improve electrophilicity for nucleophilic reactions.
- Chromene vs. Oleamide : The chromene-carboxamide group in the target compound likely offers superior conjugation and UV absorption compared to oleamide-based analogs (Inh. 2), which prioritize hydrophobic interactions for corrosion inhibition .
- Planar vs. Non-Planar Structures: Anthraquinone derivatives with rigid planar structures (e.g., DMP-A) exhibit stronger dye-fiber interactions in textiles, whereas bulky substituents (e.g., tert-butyl in DTP-A) may reduce aggregation but lower solubility .
Challenges :
- Diacylated byproducts (e.g., compounds 5 and 7 in ) can form if reaction times exceed optimal durations, requiring precise control.
- Purification of hybrid structures often necessitates column chromatography or recrystallization due to polarity differences between anthraquinone and carboxamide groups .
Physicochemical Properties
Notable Trends:
- Chromene Contribution : The 4-oxo-4H-chromene group may increase fluorescence quantum yield compared to benzamide or pyrazole analogs.
- Substituent Impact: Chlorine and cyano groups improve thermal stability and electronic properties but reduce solubility in aqueous media .
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that has attracted considerable interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H13NO5. The compound features both anthraquinone and chromene moieties, which contribute to its diverse chemical reactivity and biological properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- DNA Intercalation : The anthraquinone moiety can intercalate with DNA, potentially disrupting replication and transcription processes.
- Redox Activity : The compound's redox properties allow it to participate in electron transfer reactions, affecting cellular redox balance and inducing oxidative stress in target cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, the compound demonstrated noteworthy activity against Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL.
Anticancer Properties
The compound has been evaluated for its anticancer potential in several studies. It has shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HT-29 (Colon) | 15.0 |
| TK-10 (Kidney) | 18.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using DPPH and ABTS assays. Results indicate that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Effects : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of exposure.
- Antimicrobial Efficacy : In a clinical trial evaluating the efficacy of the compound against Staphylococcus aureus, patients treated with formulations containing this compound showed a significant reduction in infection rates compared to controls.
- Oxidative Stress Reduction : Another study focused on the neuroprotective effects of the compound in a rodent model of oxidative stress-induced neurodegeneration. Results showed that administration of the compound reduced markers of oxidative damage in brain tissues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step pathway starting with anthraquinone derivatives. A common approach involves coupling 1-aminoanthracene-9,10-dione with activated 4-oxo-4H-chromene-3-carboxylic acid derivatives using coupling agents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which improves yield and purity . Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/chloroform) ensures high purity (>95%) .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals are grown by slow evaporation of a methanol solution over 10–14 days. Key parameters include monoclinic space group P21/n with unit cell dimensions a = 5.168 Å, b = 19.523 Å, c = 14.367 Å, and β = 99.58°. Hydrogen bonding (O–H⋯O and C–H⋯O) stabilizes the planar anthraquinone-chromene framework .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Use standardized assays:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Anti-inflammatory : COX-2 inhibition assay using ELISA .
Advanced Research Questions
Q. How do substituents on the anthraquinone and chromene moieties influence electronic properties and bioactivity?
- Methodology :
- Synthetic Modifications : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 2-position of the anthraquinone core.
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and electrostatic potential surfaces. Planar structures enhance π-π stacking with DNA/proteins, while electron-deficient groups improve redox activity .
Q. How can contradictory reports on biological activity (e.g., variable IC₅₀ values) be resolved?
- Methodology :
- Standardization : Use identical cell lines, assay protocols (e.g., RPMI-1640 media, 48-hour incubation), and compound purity checks (HPLC ≥98%).
- Mechanistic Studies : Compare apoptosis induction (Annexin V/PI staining) and ROS generation (DCFDA assay) across studies to identify confounding variables .
Q. What advanced techniques validate the compound’s interaction with DNA or enzymes?
- Methodology :
- Biophysical : Circular dichroism (CD) spectroscopy to detect DNA conformational changes (e.g., B→Z transition).
- Structural : Molecular docking (AutoDock Vina) and MD simulations (AMBER) to model binding to Topoisomerase II or G-quadruplex DNA .
- Kinetic : Surface plasmon resonance (SPR) for real-time binding affinity (KD) determination .
Q. How can synthetic yields be optimized for large-scale production without compromising stability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
